Fthalide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

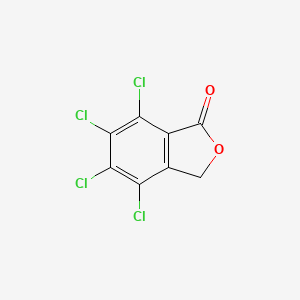

4,5,6,7-tetrachloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O2/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWKWBPNKPGATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058045 | |

| Record name | Fthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27355-22-2 | |

| Record name | Phthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27355-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027355222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRACHLOROPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IHE2M2T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Phthalide Scaffold: A Privileged Core in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Phthalide Moiety

The phthalide scaffold, a bicyclic structure featuring a γ-lactone fused to a benzene ring, is a cornerstone in organic synthesis and medicinal chemistry.[1][2] This seemingly simple framework is found in a diverse array of natural products, pharmaceuticals, and functional materials.[1][3] Its prevalence stems from a unique combination of structural rigidity, synthetic accessibility, and a rich tapestry of chemical reactivity. For drug development professionals, the phthalide core represents a "privileged scaffold," a molecular framework that can interact with multiple biological targets, offering a fertile ground for the discovery of novel therapeutic agents.[4][5] This guide will provide a comprehensive exploration of the fundamental chemical properties of the phthalide scaffold, offering insights into its reactivity and providing practical, field-proven experimental protocols for its manipulation.

Core Chemical Properties: A Duality of Reactivity

The chemical personality of the phthalide scaffold is dominated by two key features: the electrophilic nature of the lactone carbonyl group and the potential for reactivity at the C3 benzylic position. Understanding this duality is paramount for any scientist seeking to harness the synthetic potential of this versatile molecule.

The Electrophilic Heart: Reactivity of the Lactone Carbonyl

The carbonyl group within the γ-lactone ring is a potent electrophilic center, readily susceptible to attack by a wide range of nucleophiles.[6][7][8] This reactivity is the basis for many transformations of the phthalide core, enabling ring-opening reactions and the introduction of diverse functionalities. The polarization of the carbon-oxygen double bond renders the carbonyl carbon partially positive, making it an attractive target for electron-rich species.[9][10][11]

A fundamental reaction of the phthalide scaffold is its interaction with strong nucleophiles, leading to the opening of the lactone ring. This process typically proceeds via a nucleophilic acyl substitution mechanism.[6]

Experimental Protocol: Base-Catalyzed Hydrolysis of Phthalide

This protocol describes a classic ring-opening reaction to form 2-(hydroxymethyl)benzoic acid, demonstrating the susceptibility of the lactone to nucleophilic attack.

Materials:

-

Phthalide (1.0 eq)

-

Sodium hydroxide (NaOH) (1.2 eq)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phthalide in a minimal amount of ethanol.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (1.2 eq).

-

Heating: Heat the reaction mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and acidify with 1 M HCl until the pH is approximately 2-3.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2-(hydroxymethyl)benzoic acid can be purified by recrystallization from hot water or a suitable organic solvent system.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting phthalide spot on TLC and the appearance of a more polar product spot. Further characterization of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy will confirm the ring-opening, showing the presence of a carboxylic acid and a primary alcohol functionality.

The Versatile C3 Position: Deprotonation and Functionalization

The hydrogen atoms at the C3 position of the phthalide ring are benzylic and are adjacent to the electron-withdrawing carbonyl group, making them acidic enough to be removed by a suitable base. The resulting phthalide anion is a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of substituents at this position.

The generation of the phthalide anion is a key step in the synthesis of 3-substituted phthalide derivatives. Strong, non-nucleophilic bases are typically employed to deprotonate the C3 position.

Experimental Protocol: Alkylation of Phthalide

This protocol outlines a general procedure for the synthesis of 3-alkylphthalides via the generation of the phthalide anion followed by reaction with an alkyl halide.

Materials:

-

Phthalide (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq) in Tetrahydrofuran (THF)

-

Alkyl halide (e.g., benzyl bromide) (1.2 eq)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone).

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a Schlenk flask containing a magnetic stirrer.

-

Anion Formation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add a solution of phthalide in anhydrous THF to a pre-cooled solution of LDA. Stir the mixture at -78 °C for 30-60 minutes.

-

Alkylation: Add the alkyl halide dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Self-Validation: The formation of the desired product can be monitored by TLC. Successful alkylation will be confirmed by ¹H NMR spectroscopy, which will show the disappearance of the C3 methylene protons of phthalide and the appearance of new signals corresponding to the introduced alkyl group.

Synthetic Strategies for Phthalide Scaffolds

A multitude of synthetic routes to the phthalide core have been developed, reflecting its importance in organic chemistry. These methods can be broadly categorized based on the key bond-forming disconnection.

Reductive Cyclization of 2-Acylbenzoic Acids

One of the most common and versatile methods for constructing the phthalide ring is the reduction of the ketone or aldehyde functionality of a 2-acylbenzoic acid, followed by spontaneous or acid-catalyzed lactonization.

| Reducing Agent | Substrate | Conditions | Yield (%) | Reference |

| Sodium borohydride (NaBH₄) | 2-Acetylbenzoic acid | Ethanol, room temp. | >90 | [12] |

| Hydrogen (H₂), Pd/C | 2-Formylbenzoic acid | Methanol, room temp. | High | [13] |

| Tin (II) chloride (SnCl₂) | 2-Acylbenzoic acids | HCl, acetic acid | Good to excellent | [14] |

Experimental Protocol: Reductive Lactonization of 2-Formylbenzoic Acid

This protocol details the synthesis of phthalide from 2-formylbenzoic acid using sodium borohydride.

Materials:

-

2-Formylbenzoic acid (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Dissolution: Dissolve 2-formylbenzoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise over 15-20 minutes, controlling the effervescence.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

-

Acidification: Carefully add 1 M HCl to quench the excess NaBH₄ and to catalyze the lactonization.

-

Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude phthalide by recrystallization from a suitable solvent (e.g., ethanol/water).

Self-Validation: The formation of the cyclic lactone can be confirmed by IR spectroscopy, which will show a characteristic C=O stretch for a γ-lactone around 1760 cm⁻¹. ¹H NMR will show the disappearance of the aldehyde proton and the appearance of a methylene signal for the C3 protons of the phthalide ring.

The Phthalide Scaffold in Drug Discovery: A Privileged Motif

The phthalide scaffold is a recurring motif in a number of biologically active compounds, highlighting its utility in medicinal chemistry. Its rigid structure can serve as a template to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. Furthermore, the chemical handles inherent to the phthalide core allow for the systematic exploration of structure-activity relationships (SAR).

Phthalide derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anti-inflammatory agents: Certain phthalide derivatives have shown potent anti-inflammatory activity.[5]

-

Antimicrobial agents: The phthalide scaffold has been incorporated into molecules with antibacterial and antifungal properties.[4]

-

Antioxidants: Some phthalide-containing compounds exhibit significant antioxidant activity.[4]

-

Modulators of the blood-tumor barrier: Phthalides have been explored for their potential to enhance the delivery of chemotherapeutic agents to brain tumors.[4]

The synthetic accessibility and the diverse reactivity of the phthalide scaffold ensure its continued prominence in the quest for new and improved therapeutic agents.

Conclusion

The phthalide scaffold is a testament to the power of a well-defined chemical architecture. Its inherent reactivity, centered on the electrophilic lactone carbonyl and the acidic C3 position, provides a robust platform for the synthesis of a vast array of complex molecules. For researchers in both academic and industrial settings, a thorough understanding of the chemical properties of the phthalide core is not merely an academic exercise, but a gateway to innovation in materials science, natural product synthesis, and, most critically, the development of next-generation therapeutics. The protocols and principles outlined in this guide serve as a foundation for the creative and effective utilization of this remarkable chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. Phthalide - Wikipedia [en.wikipedia.org]

- 3. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmdguru.com [pharmdguru.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Role of lactone ring in structural, electronic, and reactivity properties of aflatoxin B1: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.uj.ac.za [pure.uj.ac.za]

- 12. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Phthalide synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

The Fungal Treasure Trove: A Technical Guide to the Discovery of Novel Phthalide Derivatives

Foreword: Unveiling Nature's Chemical Arsenal

In the relentless pursuit of novel therapeutic agents, the microbial world, particularly the kingdom of fungi, stands as a largely untapped reservoir of chemical diversity.[1] Fungi have evolved sophisticated metabolic pathways to produce a vast array of secondary metabolites, many of which possess potent biological activities.[2] Among these are the phthalides, a class of lactones built upon a 1(3H)-isobenzofuranone core, which have garnered significant attention for their diverse pharmacological properties, including antibacterial, antifungal, cytotoxic, and antioxidant effects.[3][4] This guide provides an in-depth technical exploration of the methodologies and scientific rationale behind the discovery of novel phthalide derivatives from fungal sources, tailored for researchers, scientists, and drug development professionals.

Section 1: The Fungal Prospectors - Sourcing and Isolation of Phthalide Producers

The journey to discovering novel phthalides begins with a strategic approach to sourcing and isolating promising fungal candidates. The rationale behind selecting specific fungal niches is paramount to increasing the probability of discovering unique chemical entities.

Bioprospecting: In Search of Fungal Goldmines

Fungi inhabit a vast range of ecological niches, from terrestrial soils and plant tissues to extreme environments like deep-sea vents.[1][5] This ecological diversity is a direct driver of their metabolic diversity.[2]

-

Endophytic Fungi: A Symbiotic Source of Novelty: Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a particularly fruitful source of bioactive secondary metabolites. The intimate symbiotic relationship with their host plants is thought to drive the evolution of unique metabolic pathways, leading to the production of novel compounds.[6][7] Several novel phthalide derivatives have been successfully isolated from endophytic fungi, such as Penicillium vulpinum and Rhytidhysteron sp.[8][9]

-

Rationale for Selection: The selection of host plants for endophyte isolation is a critical step. Plants from unique or stressful environments, as well as those with a history of use in traditional medicine, are often prioritized. The hypothesis is that their associated endophytes may produce compounds that contribute to the host's resilience or medicinal properties.

From Field to Flask: A Step-by-Step Protocol for Fungal Isolation and Cultivation

The following protocol outlines a standard, self-validating workflow for the isolation and cultivation of endophytic fungi, ensuring the purity and viability of the isolates.

Experimental Protocol: Isolation and Cultivation of Endophytic Fungi

-

Sample Collection: Aseptically collect healthy plant tissues (leaves, stems, roots) from the selected host plant. Store samples in sterile bags at 4°C to minimize contamination and degradation.

-

Surface Sterilization (Self-Validating Step): This is a critical step to eliminate epiphytic microorganisms.

-

Wash the plant material thoroughly with sterile distilled water.

-

Immerse in 70% ethanol for 1 minute.

-

Submerge in a 1-2% sodium hypochlorite solution for 3-5 minutes. The duration may need optimization depending on the plant tissue.

-

Rinse three times with sterile distilled water.

-

Validation: To confirm the effectiveness of surface sterilization, press the sterilized plant segments onto a nutrient-rich agar plate. No microbial growth should be observed after incubation.

-

-

Inoculation: Aseptically cut the surface-sterilized plant tissue into small segments (approximately 0.5 cm). Place the segments onto a suitable isolation medium, such as Potato Dextrose Agar (PDA), supplemented with an antibacterial agent (e.g., streptomycin) to inhibit bacterial growth.

-

Incubation: Incubate the plates at 25-28°C in the dark. Monitor for fungal growth emanating from the plant segments.

-

Pure Culture Isolation: As fungal hyphae emerge, subculture the hyphal tips onto fresh PDA plates to obtain pure cultures. Repeat this process until a pure, axenic culture is established.

-

Identification: Identify the fungal isolates using both morphological characteristics (colony morphology, sporulation structures) and molecular techniques. The amplification and sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal DNA is the standard method for molecular identification.[10]

-

Cryopreservation: Preserve the pure fungal cultures for long-term storage in a cryoprotectant solution (e.g., 20% glycerol) at -80°C.

Section 2: The Art of Separation - Extraction and Purification of Phthalide Derivatives

Once a promising fungal strain is identified and cultivated, the next crucial phase is the extraction and purification of its secondary metabolites to isolate the novel phthalide derivatives.

Unleashing the Metabolites: Extraction Strategies

The choice of extraction solvent and method is dictated by the polarity of the target phthalide derivatives.

-

Solid-State Fermentation: For many fungi, solid-state fermentation on substrates like rice or wheat can enhance the production of secondary metabolites.[9]

-

Solvent Extraction: The fermented solid medium or the liquid culture broth and mycelia are typically extracted with organic solvents of varying polarities. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like many phthalides.[11]

A Chromatographic Gauntlet: The Path to Purity

A multi-step chromatographic approach is essential to navigate the complex mixture of extracted metabolites and isolate the pure phthalide compounds.

Experimental Workflow: Bioassay-Guided Fractionation and Purification

The following diagram illustrates a typical workflow for the isolation of bioactive phthalides.

Caption: Bioassay-guided isolation workflow for fungal phthalides.

Detailed Protocol for Purification:

-

Initial Fractionation (Column Chromatography): The crude extract is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is used to elute fractions of decreasing lipophilicity.

-

Bioassay-Guided Selection: Each fraction is tested for the desired biological activity. This critical step focuses the purification efforts on the fractions containing the bioactive compounds, saving significant time and resources.

-

High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified using preparative HPLC, often with a reverse-phase column (e.g., C18).[11] This technique offers high resolution and is instrumental in obtaining pure compounds.

Section 3: Deciphering the Molecular Blueprint - Structure Elucidation

Once a phthalide derivative is isolated in its pure form, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.

The Spectroscopic Toolkit

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) provides the accurate molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structure elucidation.

-

1D NMR (¹H and ¹³C): Provides information about the types and number of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[8]

-

-

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule (e.g., carbonyls, hydroxyls) and the nature of the chromophore, respectively.[12]

The combination of these spectroscopic data allows for the unambiguous determination of the planar structure and, in many cases, the relative stereochemistry of the novel phthalide derivative.[13]

Section 4: Nature's Blueprint - Biosynthesis of Fungal Phthalides

Understanding the biosynthetic pathway of a natural product can provide insights into its chemical logic and open avenues for biosynthetic engineering to produce novel analogues. Fungal phthalides are typically polyketides, biosynthesized by polyketide synthases (PKSs).[14]

A Glimpse into the Assembly Line

The biosynthesis of many fungal aromatic compounds, including some phthalides, often proceeds through the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as building blocks.[15]

Caption: Generalized biosynthetic pathway for fungal phthalides.

While the specific biosynthetic pathways for many newly discovered phthalides are yet to be fully elucidated, advances in fungal genomics and molecular genetics are paving the way for a deeper understanding of these intricate molecular assembly lines.[16]

Section 5: From Bench to Bedside - Bioactivities of Fungal Phthalides

The ultimate goal of natural product discovery is to identify compounds with therapeutic potential. Fungal phthalides have demonstrated a wide spectrum of biological activities.

A Pharmacological Cornucopia

The following table summarizes the bioactivities of some recently discovered phthalide derivatives from fungi.

| Compound Name | Fungal Source | Bioactivity | Reference |

| (-)-3-carboxypropyl-7-hydroxyphthalide | Penicillium vulpinum | Antibacterial | [8] |

| Rhytidhylide A and B | Rhytidhysteron sp. BZM-9 | Cytotoxic, Antibacterial | [9] |

| Emefuranones A1, A2, and B | Emericella sp. | Antibacterial | [13] |

| 3-O-methylcyclopolic acid analogues | Arthrinium sp. | Antiangiogenic | [11] |

Future Directions: The Road Ahead

The discovery of novel phthalide derivatives from fungi is a testament to the immense and largely unexplored chemical diversity of the fungal kingdom.[17] Future research will undoubtedly focus on:

-

Exploring Untapped Fungal Niches: Investigating fungi from extreme and unique environments.

-

Genomic Mining: Utilizing genomic data to identify and activate silent biosynthetic gene clusters that may encode for novel phthalides.

-

Synthetic and Medicinal Chemistry: Modifying the structures of naturally occurring phthalides to improve their potency and pharmacokinetic properties.[18]

The systematic exploration of fungal metabolites, guided by the principles and methodologies outlined in this guide, holds immense promise for the discovery of the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. irma-international.org [irma-international.org]

- 3. mdpi.com [mdpi.com]

- 4. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fungal Bioprospecting: Discovering Novel Bioactive Compounds: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 6. Bioprospecting endophytic fungi for bioactive metabolites and use of irradiation to improve their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Two new phthalide derivatives from the endophytic fungus Penicillium vulpinum isolated from Sophora tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhytidhylides A and B, Two New Phthalide Derivatives from the Endophytic Fungus Rhytidhysteron sp. BZM-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Three new antifungal phthalide derivatives from Cajanus cajan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and structure elucidation of new phthalide and phthalane derivatives, isolated as antimicrobial agents from Emericella sp. IFM57991 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Branching and converging pathways in fungal natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioactive compounds and biomedical applications of endophytic fungi: a recent review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bioengineer.org [bioengineer.org]

The Phthalide Core: A Privileged Scaffold in Natural Product Chemistry and Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Phthalide Scaffold

The phthalide core, a simple yet elegant fusion of a benzene ring and a γ-lactone, represents a recurring and vital structural motif in the realm of natural product chemistry.[1] This deceptively simple architecture, chemically known as 1(3H)-isobenzofuranone, is the foundation for a vast and diverse family of bioactive compounds.[1] Found across a wide spectrum of organisms, from plants and fungi to lichens and liverworts, phthalides have a long and storied history in traditional medicine, particularly in Asian cultures where plants like Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong) have been used for centuries to treat a variety of ailments.[1][2][3]

The enduring interest in this scaffold within the scientific community is not merely academic. The phthalide framework has proven to be a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This is evidenced by the broad range of pharmacological activities exhibited by naturally occurring phthalides, including neuroprotective, cardiovascular, anti-inflammatory, and anticancer effects.[2][3][4][5][6] The successful clinical application of n-butylphthalide (NBP) for the treatment of ischemic stroke stands as a testament to the therapeutic potential locked within this core structure.[2][7]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the phthalide core, from its natural origins and biosynthesis to its chemical synthesis and diverse biological activities. We will delve into the mechanistic underpinnings of its therapeutic effects, provide detailed experimental protocols for its study, and outline a strategic workflow for the development of novel phthalide-based therapeutics.

Part 1: Natural Occurrence and Structural Diversity

Phthalides are widespread in nature, with over 180 naturally occurring derivatives identified to date.[1] The majority of these have been isolated from plants, particularly within the Apiaceae (or Umbelliferae) family, which includes medicinally important genera such as Angelica, Ligusticum, and Apium (celery).[8][9] Fungi, including species of Penicillium, Alternaria, and endophytic fungi, are also a rich source of structurally unique phthalides.[9][10][11]

The structural diversity of natural phthalides is remarkable and can be broadly categorized as follows:

-

Monomeric Phthalides: These are the most common type and are often characterized by a substituent at the C-3 position of the lactone ring.[5] This substitution is a key determinant of their biological activity. Examples include ligustilide, senkyunolide A, and z-butylidenephthalide, all prominent constituents of Angelica sinensis.[12]

-

Dimeric Phthalides: These complex structures are formed through the cycloaddition of two monomeric phthalide units. Their formation can be influenced by thermal and photochemical reactions.

-

Phthalide-Alkaloids: In some instances, the phthalide core is integrated into a larger alkaloid structure, such as in the case of noscapine, an antitussive drug isolated from the poppy family.[1]

| Phthalide Classification | Key Structural Features | Representative Examples | Primary Natural Sources |

| Monomeric Phthalides | Substituted at the C-3 position | Ligustilide, n-Butylphthalide (NBP), Senkyunolide A | Angelica sinensis, Ligusticum chuanxiong, Celery (Apium graveolens) |

| Dimeric Phthalides | Formed from two monomeric units via cycloaddition | Tokinolide A, Riligustilide | Angelica sinensis |

| Phthalide-Alkaloids | Phthalide fused with an isoquinoline or other alkaloid structure | Noscapine, Bicuculline | Poppy family (Papaveraceae) |

Part 2: Biosynthesis and Chemical Synthesis

The Polyketide Pathway: Nature's Phthalide Factory

The biosynthesis of the phthalide core is a fascinating example of nature's chemical ingenuity. Isotopic labeling studies have established that phthalides are derived from the polyketide pathway.[9][13] This pathway resembles fatty acid synthesis, involving the sequential condensation of a starter unit (like acetyl-CoA) with extender units (typically malonyl-CoA).[14]

The process is catalyzed by a large, multi-domain enzyme complex known as polyketide synthase (PKS).[14] The growing polyketide chain undergoes a series of modifications, including reductions and dehydrations, which ultimately lead to the formation of the aromatic ring and the γ-lactone that define the phthalide scaffold.[15] While the general framework of the polyketide pathway is understood, the specific enzymatic steps and intermediates for many individual phthalides are still an active area of research.[16]

Caption: Generalized polyketide biosynthesis pathway for phthalides.

Chemical Synthesis: Accessing Novel Phthalide Analogs

The relatively simple structure of the phthalide core has made it an attractive target for organic synthesis.[8] Synthetic methodologies are crucial for confirming the structure of natural products, providing larger quantities for biological testing, and, most importantly, for generating novel analogs with improved therapeutic properties.[1][17]

Modern synthetic strategies have evolved to be highly efficient and versatile. Recent advancements in transition metal-catalyzed C-H bond functionalization have provided direct and atom-economical routes to 3-substituted phthalides.[18] These methods often involve the coupling of benzoic acids with alkenes or alkynes, catalyzed by metals such as ruthenium or rhodium.[18] The ability to readily modify both the aromatic ring and the C-3 substituent allows for extensive structure-activity relationship (SAR) studies, which are fundamental to the lead optimization phase of drug discovery.[17]

Part 3: Biological Activities and Therapeutic Potential

Phthalides exhibit a remarkable spectrum of biological activities, making them a focal point for drug discovery programs targeting a range of diseases.

Neuroprotection: A Beacon of Hope for Ischemic Stroke and Neurodegenerative Diseases

Perhaps the most well-documented and clinically relevant activity of phthalides is their neuroprotective effect.[1] This has been extensively studied in the context of ischemic stroke, a condition characterized by reduced blood flow to the brain, leading to neuronal cell death.[8]

n-Butylphthalide (NBP): A Clinical Success Story

NBP, a synthetic compound based on a natural phthalide from celery seeds, is an approved drug for the treatment of ischemic stroke in China.[2][7] Its efficacy stems from a multi-targeted mechanism of action that addresses several key pathological processes in stroke:

-

Improved Microcirculation: NBP enhances blood flow in the ischemic area, ensuring that brain tissue receives vital oxygen and nutrients.[2]

-

Mitochondrial Protection: It preserves mitochondrial function, the powerhouse of the cell, which is crucial for neuronal survival.[1][2]

-

Anti-inflammatory and Antioxidant Effects: NBP suppresses inflammatory responses and reduces oxidative stress, two major contributors to neuronal damage.[2][8]

-

Anti-apoptotic Activity: It inhibits programmed cell death (apoptosis) in neurons.[1][2]

Recent research has illuminated a key signaling pathway through which NBP exerts its protective effects: the Nrf2/HO-1 pathway . Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Heme oxygenase-1 (HO-1) is one of its key downstream targets. In the context of ischemic stroke, NBP treatment promotes the translocation of Nrf2 to the nucleus, leading to increased expression of HO-1. This, in turn, helps to mitigate oxidative stress and inhibit ferroptosis, an iron-dependent form of cell death implicated in neuronal damage.

Caption: NBP activates the Nrf2/HO-1 pathway to confer neuroprotection.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Many natural phthalides have demonstrated potent anti-inflammatory properties.[2][3] They can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] This makes the phthalide scaffold a promising starting point for the development of novel anti-inflammatory agents.

Part 4: Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, this section provides detailed, step-by-step methodologies for key experiments.

Protocol for Isolation and Purification of Phthalides from Angelica sinensis

This protocol outlines a standard procedure for the extraction and isolation of phthalides.

-

Plant Material and Extraction:

-

Obtain dried roots of Angelica sinensis and grind them into a fine powder.

-

Macerate the powdered roots (e.g., 1 kg) in methanol (e.g., 5 L) for 24 hours at room temperature.[3]

-

Percolate the macerate exhaustively with additional methanol.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol.[3] Phthalides are typically enriched in the less polar fractions (petroleum ether and chloroform).

-

-

Chromatographic Purification:

-

Subject the active fraction (e.g., the combined petroleum ether and chloroform fractions) to column chromatography on silica gel.[19]

-

Elute the column with a gradient of petroleum ether-ethyl acetate, starting with a low polarity and gradually increasing the concentration of ethyl acetate.[19]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

Further purify the pooled fractions using Sephadex LH-20 column chromatography and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate individual phthalide compounds.[11][19]

-

Protocol for Structural Elucidation by NMR and MS

Accurate structural determination is paramount.

-

Mass Spectrometry (MS):

-

Employ High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular weight and elemental composition of the purified compound.[20]

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (methanol or acetonitrile) and infuse it into the mass spectrometer.[20]

-

Analyze the resulting molecular ion peak ([M+H]⁺ or [M-H]⁻) to deduce the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).[19]

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

-

2D NMR: Acquire correlation spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations. These experiments are crucial for assembling the molecular structure.[21]

-

The combination of these NMR experiments, along with MS data, allows for the unambiguous determination of the phthalide's structure.[22]

-

Protocol for In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[6]

-

-

Cell Viability Assay (MTT Assay):

-

First, determine the non-toxic concentration of the test phthalide.

-

Seed RAW 264.7 cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the phthalide for a further 24 hours.

-

Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in DMSO and measure the absorbance at 560 nm.[23] This will determine the maximum concentration of the compound that does not affect cell viability.

-

-

Nitric Oxide (NO) Inhibition Assay:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with non-toxic concentrations of the test phthalide for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compound.

-

After 24 hours, collect the cell culture supernatant.

-

Measure the amount of NO produced by the cells by quantifying its stable metabolite, nitrite, using the Griess reagent.[6][23] A reduction in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

-

Part 5: Phthalides in Drug Discovery: A Strategic Workflow

The development of a natural product-based drug is a long and complex process. A strategic workflow can streamline this journey from initial discovery to a potential clinical candidate.

Caption: A strategic workflow for phthalide-based drug discovery.

-

Hit Identification: This initial phase involves screening libraries of natural or synthetic phthalides against a specific biological target.[24] High-throughput screening (HTS) assays are employed to identify "hits" – compounds that exhibit the desired biological activity.[24]

-

Hit-to-Lead (Lead Generation): The promising hits from the initial screen are then subjected to further evaluation. The goal of this stage is to refine these hits into more promising "lead" compounds.[24] This involves initial structure-activity relationship (SAR) studies to understand which parts of the molecule are essential for its activity, as well as preliminary assessments of potency and selectivity.[25]

-

Lead Optimization: This is an iterative and crucial phase where medicinal chemistry plays a central role. The lead compounds are systematically modified through chemical synthesis to improve their properties.[26] The objectives are to enhance potency and selectivity, improve pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and reduce off-target effects.[27]

-

Preclinical Development: The optimized lead compound, now a drug candidate, undergoes rigorous testing in animal models to evaluate its efficacy and safety before it can be considered for human trials.[28] This includes pharmacology, toxicology, and formulation studies.

Conclusion and Future Perspectives

The phthalide core structure continues to be a source of inspiration for natural product chemists and drug discovery scientists. Its prevalence in nature, coupled with its proven therapeutic potential, ensures that it will remain a high-priority scaffold for future research. The journey of n-butylphthalide from a constituent of celery seed to a clinically approved drug for stroke highlights the immense potential that lies within this simple heterocyclic system.

Future research will likely focus on several key areas:

-

Exploring Novel Natural Sources: Bioprospecting in unique ecological niches, such as marine environments and extremophiles, may lead to the discovery of novel phthalide structures with unprecedented biological activities.

-

Advanced Synthetic Methodologies: The development of even more efficient and stereoselective synthetic methods will be crucial for creating diverse and complex phthalide libraries for biological screening.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by phthalides will be essential for their rational design as therapeutic agents.

-

Drug Delivery Technologies: Innovative drug delivery systems could be employed to enhance the bioavailability and targeted delivery of phthalide-based drugs, thereby improving their efficacy and reducing potential side effects.

References

- 1. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angelica sinensis and its Alkylphthalides Induce the Detoxification enzyme NAD(P)H: Quinone OxidoReductase 1 by Alkylating KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cerebroprotective action of butylphthalide in acute ischemic stroke: Potential role of Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 14. Polyketide - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]

- 19. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 22. [A new phthalide from angelicae sinensis radix] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Driving Drug Discovery Forward: Strategic Lead Optimization | Biobide [biobide.com]

- 25. [PDF] Design, synthesis and structure-activity relationship of phthalimides endowed with dual antiproliferative and immunomodulatory activities. | Semantic Scholar [semanticscholar.org]

- 26. biomedres.us [biomedres.us]

- 27. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 28. mdpi.com [mdpi.com]

The Architectural Diversity of Natural Phthalides: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phthalides represent a significant class of naturally occurring bioactive compounds, characterized by a 1(3H)-isobenzofuranone core. Widely distributed in the plant and fungal kingdoms, these compounds exhibit a remarkable structural diversity that underpins a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the structural landscape of natural phthalides, their biosynthetic origins, and their diverse biological functions. Furthermore, this document offers a practical compendium of validated experimental methodologies for the extraction, isolation, and structural elucidation of these promising natural products, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Enduring Allure of Phthalides

Natural products have historically been a cornerstone of drug discovery, providing a rich source of complex and biologically active molecules. Among these, phthalides have emerged as a particularly compelling class of compounds.[3] First identified in the 19th century as key aroma constituents of celery (Apium graveolens), their chemical and biological significance has since been extensively documented.[1] Found predominantly in plants of the Apiaceae family (e.g., Angelica sinensis, Ligusticum chuanxiong) and various fungi, phthalides are integral to the therapeutic efficacy of many traditional medicines.[4][5]

The core phthalide scaffold, a γ-lactone fused to a benzene ring, serves as a versatile template for a wide array of structural modifications. These modifications, ranging from simple alkyl substitutions to the formation of intricate dimeric structures, give rise to a vast chemical space with profound implications for their biological activity.[4] This guide aims to provide a comprehensive overview of this structural diversity and to equip researchers with the technical knowledge necessary to explore and exploit this fascinating family of natural products.

The Structural Tapestry of Natural Phthalides: A Classification

The structural diversity of natural phthalides can be systematically categorized based on the degree of saturation of the lactone ring and the nature of the substituents, as well as their propensity to form dimers and other complex structures.

Monomeric Phthalides

This is the most common class, characterized by a single 1(3H)-isobenzofuranone core. They can be further subdivided based on the saturation of the heterocyclic ring.

-

Phthalides (Unsaturated Ring): These possess a fully aromatic benzene ring and an unsaturated lactone ring. A prime example is (Z)-3-Butylidenephthalide , a major bioactive component of Angelica sinensis.[4]

-

Dihydrophthalides: These contain a partially saturated lactone ring. (Z)-Ligustilide , another key constituent of many Apiaceae species, is a well-known dihydrophthalide.[4][6]

-

Tetrahydrophthalides and Hexahydrophthalides: Further reduction of the phthalide core leads to tetrahydro and hexahydro derivatives, which expand the structural and conformational diversity of this class.[4]

Dimeric Phthalides

A fascinating aspect of phthalide chemistry is the natural occurrence of dimeric structures, formed through the cycloaddition or linkage of two monomeric units. These dimers often exhibit unique and potent biological activities. An example is Senkyunolide A , found in Ligusticum chuanxiong.[7]

Structural Diversity at a Glance

| Structural Class | Sub-Class | Key Structural Features | Representative Example | Natural Source |

| Monomeric Phthalides | Phthalides | Unsaturated γ-lactone ring | (Z)-3-Butylidenephthalide | Angelica sinensis |

| Dihydrophthalides | Partially saturated γ-lactone ring | (Z)-Ligustilide | Angelica sinensis, Ligusticum chuanxiong | |

| Tetrahydrophthalides | Further reduced phthalide core | Sedanenolide | Apium graveolens | |

| Dimeric Phthalides | Two linked phthalide monomers | Senkyunolide A | Ligusticum chuanxiong |

Biosynthetic Pathways: Nature's Blueprint for Phthalide Construction

The biosynthesis of natural phthalides is a testament to the efficiency and elegance of secondary metabolic pathways. Isotopic labeling studies have firmly established that phthalides are derived from the polyketide pathway .[1][3] This pathway involves the sequential condensation of acetate units (in the form of acetyl-CoA and malonyl-CoA) to construct a linear poly-β-keto chain, which then undergoes cyclization and further modifications to yield the final phthalide scaffold.

While the overarching pathway is understood, the specific enzymatic machinery and intermediate steps for many individual phthalides are still under active investigation.[3][8] The interconversion of different phthalides, such as the transformation of ligustilide to other derivatives, is also a key area of research.[3]

Caption: Generalized Polyketide Pathway for Phthalide Biosynthesis.

A Spectrum of Biological Activities: The Pharmacological Significance of Phthalides

The structural diversity of natural phthalides is mirrored by their wide range of biological and pharmacological activities. This has made them attractive lead compounds for drug development in various therapeutic areas.

-

Neuroprotective Effects: Several phthalides, notably (Z)-ligustilide, have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases and ischemic stroke.[6]

-

Anti-inflammatory and Analgesic Properties: Many phthalides exhibit potent anti-inflammatory and analgesic effects, supporting their traditional use in the treatment of pain and inflammatory conditions.[5]

-

Antimicrobial and Antifungal Activity: A number of phthalides have shown activity against a range of bacterial and fungal pathogens.[5]

-

Anticancer Potential: Some phthalides have been reported to possess cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[5]

-

Cardiovascular Effects: Phthalides have been shown to modulate cardiovascular function, including anti-platelet aggregation and vasorelaxant activities.[2]

Experimental Protocols: A Practical Guide to Phthalide Research

The successful investigation of natural phthalides hinges on robust and well-validated experimental methodologies. This section provides a detailed, step-by-step guide for the extraction, isolation, and structural elucidation of these compounds.

Extraction of Phthalides from Plant Material

The choice of extraction method depends on the polarity of the target phthalides and the nature of the plant matrix.

Protocol 1: General Extraction of Phthalides

-

Sample Preparation: Air-dry the plant material (e.g., roots of Angelica sinensis) at room temperature and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 24-48 hours with occasional shaking. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process two more times with fresh solvent. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Liquid-Liquid Partitioning (Optional): For further fractionation, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

Isolation and Purification of Phthalides

Chromatographic techniques are indispensable for the isolation of pure phthalides from the crude extract.

Protocol 2: Column Chromatography and HPLC Purification

-

Column Chromatography (CC):

-

Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).

-

Load the crude extract (adsorbed onto a small amount of silica gel) onto the top of the column.

-

Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with phthalides from CC are further purified by HPLC.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[9]

-

Mobile Phase: A gradient elution system of water (A) and acetonitrile or methanol (B) is typically employed. The gradient program should be optimized based on the specific phthalides being separated.[9][10]

-

Detection: A UV detector set at a wavelength where phthalides show maximum absorbance (e.g., 280 nm) is used for detection.

-

Collect the peaks corresponding to individual phthalides.

-

Caption: General Workflow for the Isolation of Phthalides.

Structural Elucidation of Phthalides

A combination of spectroscopic techniques is essential for the unambiguous determination of the chemical structure of isolated phthalides.

Protocol 3: Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Obtain the high-resolution mass spectrum (HR-MS) to determine the exact mass and molecular formula of the compound.

-

Analyze the fragmentation pattern in the MS/MS spectrum to gain insights into the substructures of the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by identifying proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) correlations.

-

Conclusion and Future Perspectives

The structural diversity of natural phthalides presents a fertile ground for the discovery of new therapeutic agents. Their rich chemical landscape, coupled with their diverse biological activities, underscores their importance in natural product research and drug development. The methodologies outlined in this guide provide a robust framework for the systematic exploration of this promising class of compounds. Future research, aided by advances in analytical techniques and synthetic biology, will undoubtedly uncover new phthalide structures with novel biological functions, further solidifying their place in the pantheon of medicinally important natural products.

References

- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Z-Ligustilide | 4431-01-0 | FL40394 | Biosynth [biosynth.com]

- 7. HPLC-coupled spectroscopic techniques (UV, MS, NMR) for the structure elucidation of phthalides in Ligusticum chuanxiong - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]

- 9. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]

- 10. opus.govst.edu [opus.govst.edu]

Isolation and Characterization of Phthalides from Levisticum officinale (Lovage): A Methodological and Mechanistic Treatise

<Technical Guide >

Abstract

Levisticum officinale W.D.J. Koch, commonly known as lovage, is a rich reservoir of bioactive phthalides, a class of secondary metabolites demonstrating a wide spectrum of pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic isolation and rigorous characterization of phthalides from lovage roots. The narrative moves beyond a mere recitation of protocols, delving into the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility. We will explore robust extraction and fractionation strategies, advanced chromatographic separation techniques, and definitive spectroscopic methods for structural elucidation. This guide is designed to be a self-validating system, empowering researchers to confidently navigate the complexities of natural product chemistry and unlock the therapeutic potential of Levisticum officinale.

Introduction: The Chemical Significance of Levisticum officinale

Levisticum officinale, a perennial herb belonging to the Apiaceae family, has a long history of use in traditional medicine, primarily for its diuretic, spasmolytic, and carminative properties.[1][3] The therapeutic efficacy of lovage is largely attributed to its unique phytochemical profile, which is dominated by a class of aromatic lactones known as phthalides.[1][4] These compounds, including prominent members like (Z)-ligustilide, (Z)-3-butylidenephthalide, and senkyunolide, are responsible for the characteristic aroma of the plant and are the focus of intense scientific investigation due to their potential anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][5]

The structural diversity of phthalides within L. officinale presents both a challenge and an opportunity for natural product chemists.[6] Understanding the nuances of their extraction, isolation, and characterization is paramount for accurate bioactivity screening and potential drug development. This guide will provide the necessary technical foundation to achieve these objectives.

Foundational Strategy: From Plant Material to Purified Phthalides

The successful isolation of phthalides from L. officinale hinges on a meticulously planned and executed workflow. The choice of each step is dictated by the physicochemical properties of the target molecules and the nature of the plant matrix. The following diagram illustrates the overarching experimental logic.

Caption: A logical flowchart outlining the key stages from raw plant material to the identification of pure phthalide compounds.

Step-by-Step Experimental Protocols

Plant Material and Extraction

The roots of L. officinale are known to have a higher concentration of phthalides compared to the aerial parts.[4]

Protocol 1: Solvent Extraction of Phthalides

-

Preparation: Air-dry the roots of L. officinale at room temperature to a constant weight. Grind the dried roots into a fine powder to maximize the surface area for extraction.

-

Rationale for Solvent Choice: Phthalides exhibit a range of polarities. A sequential extraction with solvents of increasing polarity is often effective.

-

n-Hexane: This nonpolar solvent is excellent for extracting nonpolar constituents, including many phthalides, while minimizing the co-extraction of more polar compounds.[1][4]

-

Ethyl Acetate: Following n-hexane, ethyl acetate, a solvent of intermediate polarity, can be used to extract the remaining, slightly more polar phthalides.[1]

-

-

Maceration:

-

Submerge the powdered root material (e.g., 3 kg) in n-hexane (e.g., 3 x 9 L) and allow it to macerate at room temperature for 24-48 hours with occasional agitation.[1]

-

Filter the mixture and collect the n-hexane extract.

-

Repeat the maceration process with the same plant material using ethyl acetate (e.g., 3 x 9 L).[1]

-

-

Concentration: Concentrate the n-hexane and ethyl acetate extracts separately under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds. This will yield the crude extracts.

Chromatographic Purification

3.2.1. Column Chromatography: The First Pass of Separation

Column chromatography is a fundamental technique for the initial fractionation of the crude extract based on the differential adsorption of compounds to a stationary phase.

Protocol 2: Silica Gel Column Chromatography

-

Stationary Phase: Use silica gel (e.g., 70-230 or 230-400 mesh) as the adsorbent.[1][7]

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass column to create a uniform stationary phase.

-

Sample Loading: Dissolve the crude extract (e.g., the ethyl acetate extract) in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Gradient Elution: Begin elution with a nonpolar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate (EtOAc) and then methanol (MeOH).[1] A typical gradient might be:

-

100% n-hexane

-

n-hexane:EtOAc (9:1, 8:2, 1:1, etc.)

-

100% EtOAc

-

EtOAc:MeOH (9:1, etc.)

-

-

Fraction Collection: Collect the eluate in a series of fractions of equal volume.

3.2.2. Thin-Layer Chromatography (TLC): Monitoring the Separation

TLC is an indispensable tool for monitoring the progress of the column chromatography and identifying fractions containing compounds of interest.

Protocol 3: TLC Analysis

-

Spotting: Apply a small spot of each collected fraction onto the baseline of the TLC plate.

-

Development: Develop the plate in a chamber containing an appropriate solvent system (e.g., n-hexane:EtOAc).

-

Visualization: Visualize the separated spots under UV light (254 nm and 366 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling: Based on the TLC profiles, pool the fractions that contain similar compounds.

3.2.3. Preparative High-Performance Liquid Chromatography (HPLC): Achieving High Purity

For the final purification of individual phthalides, preparative HPLC is the method of choice, offering high resolution and efficiency.

Protocol 4: Preparative HPLC

-

Column: A reversed-phase C18 column is commonly used for separating phthalides.[6][7]

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically employed.

-

Detection: A UV detector is used to monitor the elution of compounds. The detection wavelength should be set based on the UV absorbance maxima of the target phthalides.

-

Injection and Collection: Inject the pooled, partially purified fractions from the column chromatography step. Collect the peaks corresponding to individual compounds as they elute from the column.

Structural Elucidation: Unveiling the Chemical Identity

Once pure compounds are isolated, a combination of spectroscopic techniques is used for their definitive structural characterization.

Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing the volatile components of L. officinale, such as those found in the essential oil.[8][9] It provides information on the retention time and mass spectrum of each compound, allowing for identification by comparison with spectral libraries.[10]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This powerful technique provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition and molecular formula of a compound.[7][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the complete chemical structure of a novel compound.

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

-

2D NMR (COSY, HMQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).[11]

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations).[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations).[11] This is particularly useful for piecing together the carbon skeleton.

-

The following diagram illustrates the key correlations used in 2D NMR for structure elucidation.

Caption: A representation of the fundamental correlations observed in COSY, HMQC/HSQC, and HMBC experiments.

Characterized Phthalides from Levisticum officinale

Numerous phthalides have been isolated and identified from L. officinale. The table below summarizes some of the key compounds.

| Phthalide | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | References |

| (Z)-Ligustilide | C₁₂H₁₄O₂ | 190.24 | ¹³C NMR and GC-MS data available in public databases.[12][13] | [1][14][15] |

| (Z)-3-Butylidenephthalide | C₁₂H₁₂O₂ | 188.22 | Characterized by NMR and MS. | [1][14] |

| Senkyunolide | C₁₂H₁₄O₃ | 206.24 | Identified through spectroscopic methods. | [14] |

| 7-methoxy-3-propylidenephthalide | C₁₂H₁₂O₃ | 204.22 | Structure established by HRMS and 1D & 2D NMR.[11] | [1][11] |

| 5-hydroxybutylidene phthalide | C₁₂H₁₂O₃ | 204.22 | Identified through spectroscopic analysis. | [1] |

| 7-hydroxybutylidene phthalide | C₁₂H₁₂O₃ | 204.22 | Characterized by NMR and MS.[1] | [1] |

Conclusion and Future Perspectives

The methodologies outlined in this guide provide a robust and scientifically sound approach to the isolation and characterization of phthalides from Levisticum officinale. By understanding the rationale behind each step, from extraction to spectroscopic analysis, researchers can confidently explore the rich chemical diversity of this plant. The application of these techniques will undoubtedly lead to the discovery of novel phthalides and a deeper understanding of their biological activities, paving the way for new therapeutic applications. The continued investigation into the synergistic effects of these compounds and their mechanisms of action will be a key area of future research.

References

- 1. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory and Apoptotic Effects of Levisticum Officinale Koch Extracts on HT 29 and Caco-2 Human Colorectal Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Ligustilide | C12H14O2 | CID 5319022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Phthalides in the essential oil from roots of Levisticum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Composition of the Essential Oil of Levisticum officinale W.D.J. Koch from Some European Countries | Semantic Scholar [semanticscholar.org]

Phthalide-Containing Natural Products: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phthalides represent a significant class of naturally occurring lactones, characterized by a benzene ring fused to a γ-lactone. Widely distributed in the plant and fungal kingdoms, these compounds have garnered substantial interest within the scientific community due to their diverse and potent biological activities.[1] Plants rich in phthalides, particularly those from the Apiaceae family such as Angelica sinensis and Ligusticum chuanxiong, have been cornerstones of traditional medicine for centuries.[2][3] Modern pharmacological studies have begun to unravel the mechanisms behind their therapeutic effects, revealing a broad spectrum of activities including neuroprotective, anti-inflammatory, and anticancer properties.[4][5][6] Notably, dl-3-n-butylphthalide (NBP), a synthetic derivative of a natural phthalide, has been approved for the treatment of ischemic stroke, underscoring the clinical potential of this molecular scaffold.[4][7] This technical guide provides an in-depth review of phthalide-containing natural products, intended for researchers, scientists, and professionals in drug development. It covers their structural diversity, natural sources, biosynthetic origins, and key biological activities with a focus on their mechanisms of action. Furthermore, this guide presents detailed experimental protocols for the isolation, synthesis, and biological evaluation of phthalides, aiming to equip researchers with the practical knowledge required to advance the study of these promising therapeutic agents.

Structural Diversity and Classification

The fundamental structure of a phthalide, also known as 1(3H)-isobenzofuranone, consists of a benzene ring fused with a γ-lactone ring.[8] The vast structural diversity of naturally occurring phthalides arises from various substitutions on the benzene and lactone rings, as well as through dimerization. They are broadly classified into monomeric and dimeric phthalides.[1][9]

Monomeric Phthalides

Monomeric phthalides are the most common and are further subdivided based on the substitution at the C-3 position of the lactone ring.

-

3-Substituted Phthalides: This is the most prevalent type, characterized by an alkyl or aryl substituent at the C-3 position.[10] A prominent example is n-butylphthalide (NBP) , found in celery (Apium graveolens), which has been extensively studied for its neuroprotective effects.[7][11]

-

3-Alkylidenephthalides: These compounds possess an exocyclic double bond at the C-3 position. (Z)-Ligustilide , a major bioactive component of Angelica sinensis and Ligusticum chuanxiong, is a key representative of this group and is known for its potent anti-inflammatory and neuroprotective activities.[9][12]

-

Other Monomeric Phthalides: This category includes phthalides with various oxygenation patterns on the aromatic ring, such as the senkyunolides (e.g., Senkyunolide A, H, and I) isolated from Ligusticum chuanxiong.[13] These compounds often exhibit significant anticancer and anti-inflammatory properties.[8]

Dimeric Phthalides

Dimeric phthalides are formed through the cycloaddition of two monomeric phthalide units, resulting in complex polycyclic structures.[1] These dimers, such as levistolide A and the recently discovered angesilides , are often isolated from Angelica sinensis and have demonstrated potent anti-inflammatory activities, sometimes exceeding that of their monomeric precursors.[1][2][14] The dimerization can occur through various cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, leading to a wide array of intricate molecular architectures.[1]

Natural Sources and Biosynthesis

Phthalides are predominantly found in the plant kingdom, with the Apiaceae (Umbelliferae) family being the most prolific source.[14][15] Key genera include Angelica, Ligusticum, Apium, and Levisticum.[2][9] Phthalides are also found in other plant families like Asteraceae and Papaveraceae, as well as in fungi and liverworts.[2][9]

Biosynthetic Pathway

The biosynthesis of phthalides originates from the polyketide pathway , a major route for the production of secondary metabolites in plants and fungi.[16][17] While the complete pathway for many phthalides is still under investigation, it is understood that the core structure is assembled by a Type III polyketide synthase (PKS) .[17][18]